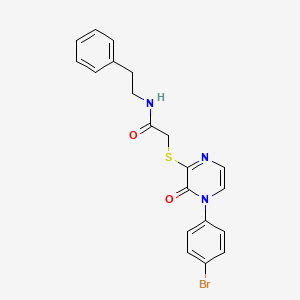

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide

Description

2-((4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide is a synthetic small molecule featuring a pyrazinone core (3-oxo-3,4-dihydropyrazin-2-yl) substituted with a 4-bromophenyl group. A thioether linkage connects this heterocycle to an acetamide moiety, which is further functionalized with a phenethylamine group.

Properties

IUPAC Name |

2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O2S/c21-16-6-8-17(9-7-16)24-13-12-23-19(20(24)26)27-14-18(25)22-11-10-15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMDWVVLJULKCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system. AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter, and its activity can affect nerve pulse transmission.

Mode of Action

For instance, some pyrazoline derivatives have been reported to affect the activity of AchE, leading to behavioral changes and body movement impairment.

Biochemical Pathways

Similar compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress. Oxidative stress can negatively affect various cellular components and is linked to disease development.

Biological Activity

The compound 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features, including a bromophenyl group and a thioacetamide moiety, suggest significant biological activity. This article reviews the current understanding of its biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 444.35 g/mol. The compound features a dihydropyrazinone ring structure, which is known to influence its pharmacological properties.

Biological Activity Overview

Research indicates that This compound exhibits various biological activities, particularly in the realm of pain management and anti-inflammatory effects. The following sections detail specific findings related to its biological activity.

Analgesic and Anti-inflammatory Activities

Recent studies have highlighted the analgesic potential of related compounds within the same structural class. For instance, derivatives of oxazolones have shown significant inhibition of the COX-2 enzyme, which is a key target in pain and inflammation management. The following table summarizes findings from relevant studies:

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in inflammatory pathways. The presence of the bromophenyl group is believed to enhance binding affinity to these targets, potentially leading to improved therapeutic efficacy.

Case Studies

- Acute Toxicity Assessment : A study conducted on similar compounds assessed acute toxicity using the OECD guidelines. The results indicated low toxicity levels, suggesting that derivatives containing the thioacetamide moiety may be safe for further development in analgesic applications .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of this compound against COX enzymes and other related biological targets. These studies provide insights into how structural modifications might enhance or diminish biological activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

*Inferred molecular formula based on structural analogy to .

Key Observations

The pyrazinone core differentiates it from triazinoindole and quinazolinone systems, which may influence electronic properties and binding selectivity.

Synthetic Methodologies: The synthesis of the target compound likely involves coupling a bromophenyl-substituted pyrazinone-thioacetic acid with phenethylamine, analogous to methods in . In contrast, employs alkylation of thiol intermediates with α-haloacetamides, a strategy adaptable to the target compound’s thioether formation.

Physicochemical Properties :

- The bromine atom in the target compound and analogs may facilitate halogen bonding, a critical interaction in protein-ligand recognition.

- The dihedral angle between aromatic rings in (54.6°) suggests moderate conjugation disruption, which could influence crystallinity and solubility.

Biological Relevance :

- While highlights compounds with >95% purity for hit identification, the target compound’s phenethyl group may improve pharmacokinetic profiles compared to smaller substituents (e.g., methoxyphenyl in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.